molecular formula C17H16N2O5S2 B2950987 Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate CAS No. 922972-09-6

Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate

Cat. No. B2950987
CAS RN: 922972-09-6
M. Wt: 392.44
InChI Key: ASDRDLAKSLIPLR-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate, also known as MCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MCEB is a synthetic compound that belongs to the class of thiophene derivatives and has a molecular formula of C19H20N2O5S2.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in various physiological processes, including neurotransmission, metabolism, and acid-base balance.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate in lab experiments is its potent inhibitory activity against various enzymes, which makes it a promising lead compound for drug discovery. However, one limitation of using Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting acetylcholinesterase and butyrylcholinesterase enzymes. Another potential direction is to explore its anticancer and antimicrobial activities further and develop more potent derivatives with improved pharmacokinetic properties. Additionally, the use of Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate as a chemical probe to study the physiological roles of carbonic anhydrase enzymes could also be a promising future direction.
Conclusion:
In conclusion, Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a synthetic compound that has shown promising potential in various scientific research fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its potent inhibitory activity against various enzymes makes it a promising lead compound for drug discovery, and its potential applications in the treatment of neurological disorders, cancer, and microbial infections make it a promising area for future research.

Synthesis Methods

Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate can be synthesized using various methods, including the reaction of 4-(ethylsulfonyl)benzoic acid with 2-amino-3-methylthiophene-5-carboxylic acid, followed by the reaction with ethyl chloroformate and potassium cyanide. This reaction yields Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate as a white solid with a yield of around 80%.

Scientific Research Applications

Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate has also been investigated for its potential anticancer and antimicrobial activities.

properties

IUPAC Name

methyl 4-cyano-5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-4-26(22,23)12-7-5-11(6-8-12)15(20)19-16-13(9-18)10(2)14(25-16)17(21)24-3/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRDLAKSLIPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate

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